molecular formula C16H20F3NO5 B15222221 (S)-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethoxy)benzyl)propanoic acid

(S)-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethoxy)benzyl)propanoic acid

Cat. No.: B15222221
M. Wt: 363.33 g/mol
InChI Key: WDQNHVDNGXJKOR-NSHDSACASA-N
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Description

(S)-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethoxy)benzyl)propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoromethoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethoxy)benzyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first introduce the tert-butoxycarbonyl (Boc) protecting group to the amino acid precursor. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine.

Next, the trifluoromethoxybenzyl group is introduced through a nucleophilic substitution reaction. This step often involves the use of a suitable trifluoromethoxybenzyl halide and a strong base to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purities compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethoxy)benzyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the trifluoromethoxy group to a simpler alkyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydride for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halides, ethers, and amines.

Scientific Research Applications

(S)-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethoxy)benzyl)propanoic acid has several scientific research applications:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of peptides and proteins, where the Boc group protects the amino group during peptide bond formation.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: It is used in the production of specialty chemicals and materials, where its unique structural features impart desirable properties.

Mechanism of Action

The mechanism by which (S)-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethoxy)benzyl)propanoic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The Boc group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-((tert-Butoxycarbonyl)amino)-2-(2-methoxybenzyl)propanoic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    (S)-3-((tert-Butoxycarbonyl)amino)-2-(2-chlorobenzyl)propanoic acid: Contains a chlorobenzyl group instead of a trifluoromethoxy group.

    (S)-3-((tert-Butoxycarbonyl)amino)-2-(2-fluorobenzyl)propanoic acid: Features a fluorobenzyl group in place of the trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in (S)-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethoxy)benzyl)propanoic acid imparts unique electronic and steric properties, making it distinct from similar compounds. This group can influence the compound’s reactivity, stability, and interactions with biological targets, potentially leading to different pharmacological or chemical behaviors.

Properties

Molecular Formula

C16H20F3NO5

Molecular Weight

363.33 g/mol

IUPAC Name

(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-[2-(trifluoromethoxy)phenyl]propanoic acid

InChI

InChI=1S/C16H20F3NO5/c1-15(2,3)25-14(23)20-9-11(13(21)22)8-10-6-4-5-7-12(10)24-16(17,18)19/h4-7,11H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t11-/m0/s1

InChI Key

WDQNHVDNGXJKOR-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1OC(F)(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1OC(F)(F)F)C(=O)O

Origin of Product

United States

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